molecular formula C4H7N5O3S2 B2597119 5-(N'-methylureido)-1,3,4-thiadiazole-2-sulfonamide CAS No. 32873-77-1

5-(N'-methylureido)-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B2597119
CAS RN: 32873-77-1
M. Wt: 237.25
InChI Key: XCLKHLHNDAHFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(N’-methylureido)-1,3,4-thiadiazole-2-sulfonamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It also has a sulfonamide group (-SO2NH2) and a methylureido group (-(NH)C(O)NHCH3). These groups are common in various pharmaceuticals and could potentially give this compound a range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with the sulfonamide and methylureido functional groups. These groups could potentially form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The thiadiazole ring is aromatic and relatively stable, but the sulfonamide and methylureido groups could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and steric hindrance could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Many drugs containing sulfonamide groups act as inhibitors of enzymes, while urea derivatives have been found to have various biological activities .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. It could also be interesting to explore its potential applications in fields such as medicinal chemistry or material science .

properties

IUPAC Name

1-methyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O3S2/c1-6-2(10)7-3-8-9-4(13-3)14(5,11)12/h1H3,(H2,5,11,12)(H2,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKHLHNDAHFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NN=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.